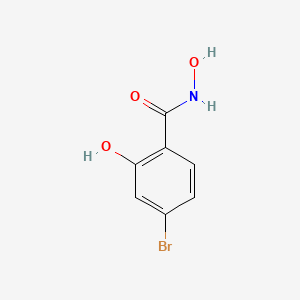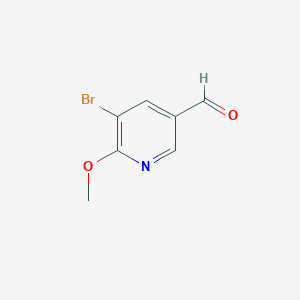
2-(ベンゾフラン-3-イル)エタンアミン
概要
説明
2-(Benzofuran-3-yl)ethanamine is an organic compound with the molecular formula C10H11NO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.
科学的研究の応用
製薬研究:抗癌活性
2-(ベンゾフラン-3-イル)エタンアミンは、その潜在的な抗癌特性について研究されています。 一連のベンゾフラン誘導体は、A2780などの人間卵巣癌細胞株に対して活性があることが示されています 。この化合物は、癌細胞の増殖を阻害する能力を持っているため、さらなる医薬品開発と癌治療研究の候補となっています。
抗ウイルス薬開発
2-(ベンゾフラン-3-イル)エタンアミンを含むベンゾフラン化合物は、抗C型肝炎ウイルス活性が見出されています。 これは、特にC型肝炎の治療のための抗ウイルス薬の開発における潜在的な用途を示唆しています .
合成化学:環構築
合成化学において、2-(ベンゾフラン-3-イル)エタンアミンは、複雑なベンゾフラン環を構築するためのビルディングブロックとして役立ちます。 フリーラジカル環化カスケードなどの新しい方法が、多環式ベンゾフラン化合物の合成に使用されてきました .
分子モデリングとシミュレーション
この化合物は、計算化学において分子モデリングとシミュレーションに使用されます。 AmberやGROMACSなどのプログラムは、ベンゾフラン誘導体を用いて視覚化を作成し、分子間の相互作用を理解します .
作用機序
Target of Action
2-(Benzofuran-3-yl)ethanamine is a benzofuran derivative, a class of compounds that are ubiquitous in nature It is known that these compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, suggesting they may interact with viral replication pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is 2.0, indicating it is likely to be well-absorbed and distributed in the body .
Result of Action
Benzofuran derivatives are known to have diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell proliferation, oxidative stress responses, and viral replication.
Action Environment
生化学分析
Biochemical Properties
2-(Benzofuran-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to changes in the levels of neurotransmitters and other metabolites .
Cellular Effects
2-(Benzofuran-3-yl)ethanamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(Benzofuran-3-yl)ethanamine can alter gene expression profiles, leading to changes in the production of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(Benzofuran-3-yl)ethanamine involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, resulting in increased levels of neurotransmitters in the synaptic cleft. This can lead to enhanced neurotransmission and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzofuran-3-yl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-(Benzofuran-3-yl)ethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to 2-(Benzofuran-3-yl)ethanamine can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Benzofuran-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
2-(Benzofuran-3-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 2-(Benzofuran-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and can accumulate in certain tissues. The localization and accumulation of 2-(Benzofuran-3-yl)ethanamine can affect its overall activity and function within the body .
Subcellular Localization
The subcellular localization of 2-(Benzofuran-3-yl)ethanamine is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 2-(Benzofuran-3-yl)ethanamine can have significant implications for its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-3-yl)ethanamine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed coupling reactions.
Introduction of Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 2-(Benzofuran-3-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2-(Benzofuran-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution
特性
IUPAC Name |
2-(1-benzofuran-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497453 | |
| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27404-31-5 | |
| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzo[b]furan-3-ylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)



![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)


